

# Application Notes: Analysis of Everolimus-Induced Apoptosis by Flow Cytometry

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## Compound of Interest

Compound Name: **Everolimus**

Cat. No.: **B549166**

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## Introduction

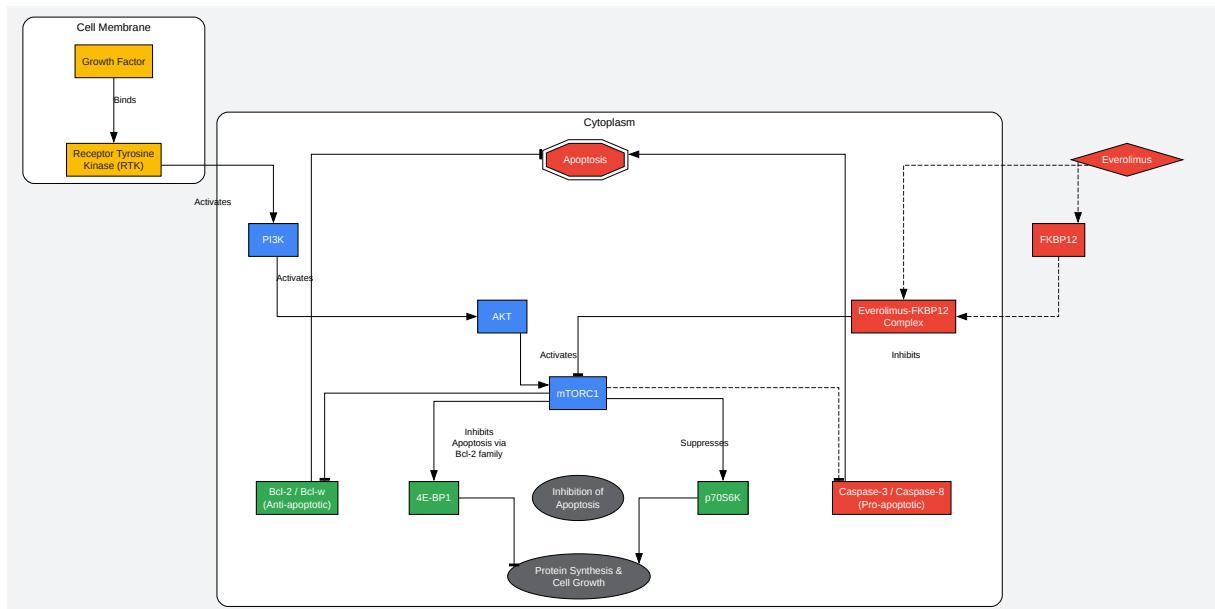
**Everolimus** is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[2][3] The inhibition of the mTOR signaling pathway can block the progression of cells from the G1 to the S phase of the cell cycle, leading to cell growth arrest and, ultimately, apoptosis.[1] This makes **everolimus** a significant compound in oncology research and drug development.

Flow cytometry is a powerful technique for quantifying the apoptotic effects of compounds like **everolimus** on a cell-by-cell basis. The most common method for this analysis is the Annexin V and Propidium Iodide (PI) dual-staining assay. In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[4][5] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5][6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7] By using these two stains concurrently, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a comprehensive overview and detailed protocols for assessing **everolimus**-induced apoptosis using flow cytometry.

## Signaling Pathway of Everolimus Action

**Everolimus** exerts its effects by targeting the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. The inhibition of mTORC1 by the **everolimus**-FKBP12 complex disrupts downstream signaling, leading to decreased protein synthesis and the induction of apoptosis. This is achieved in part by reducing the phosphorylation of its key downstream targets, p70S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), which are critical for translation initiation. Furthermore, **everolimus** has been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic caspases such as caspase-3 and caspase-8.[8][9]



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Caption: **Everolimus**-mTOR signaling pathway leading to apoptosis.

## Experimental Protocols

### Protocol 1: Induction of Apoptosis with Everolimus

This protocol describes the general procedure for treating adherent or suspension cells with **everolimus** to induce apoptosis prior to flow cytometry analysis.

#### Materials:

- Cell line of interest (e.g., MCF-7, BT474, SGC-7901)[8][10]
- Complete cell culture medium
- **Everolimus** (stock solution, typically in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA (for adherent cells)
- 6-well or 12-well cell culture plates
- Hemocytometer or automated cell counter

#### Procedure:

- Cell Seeding:
  - Adherent Cells: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvesting.
  - Suspension Cells: Seed cells at a density of approximately  $0.5 - 1 \times 10^6$  cells/mL.
- Incubation: Culture the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>) to allow for attachment and recovery.
- **Everolimus** Treatment:
  - Prepare serial dilutions of **everolimus** in complete culture medium from your stock solution. Final concentrations often range from nanomolar to micromolar (e.g., 10 nM, 100 nM, 1 μM, 5 μM, 20 μM).[10][11][12]

- Include a vehicle control (medium with the same final concentration of DMSO as the highest **everolimus** dose).
- Remove the old medium from the cells and replace it with the medium containing the desired concentrations of **everolimus** or the vehicle control.
- Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for apoptosis induction.[8][12]
- Cell Harvesting:
  - Adherent Cells: Carefully collect the culture medium, which contains floating apoptotic cells.[4] Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
  - Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.
- Washing: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Cell Counting: Resuspend the cell pellet in a small volume of PBS or Annexin V Binding Buffer and determine the cell concentration. Adjust the concentration to  $1 \times 10^6$  cells/mL for staining.

## Protocol 2: Apoptosis Analysis using Annexin V/PI Staining

This protocol outlines the steps for staining **everolimus**-treated cells with Annexin V-FITC and Propidium Iodide for flow cytometric analysis.

### Materials:

- Harvested cells (from Protocol 1)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Deionized water

- Flow cytometer

Procedure:

- Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. You will need 100  $\mu$ L per sample.

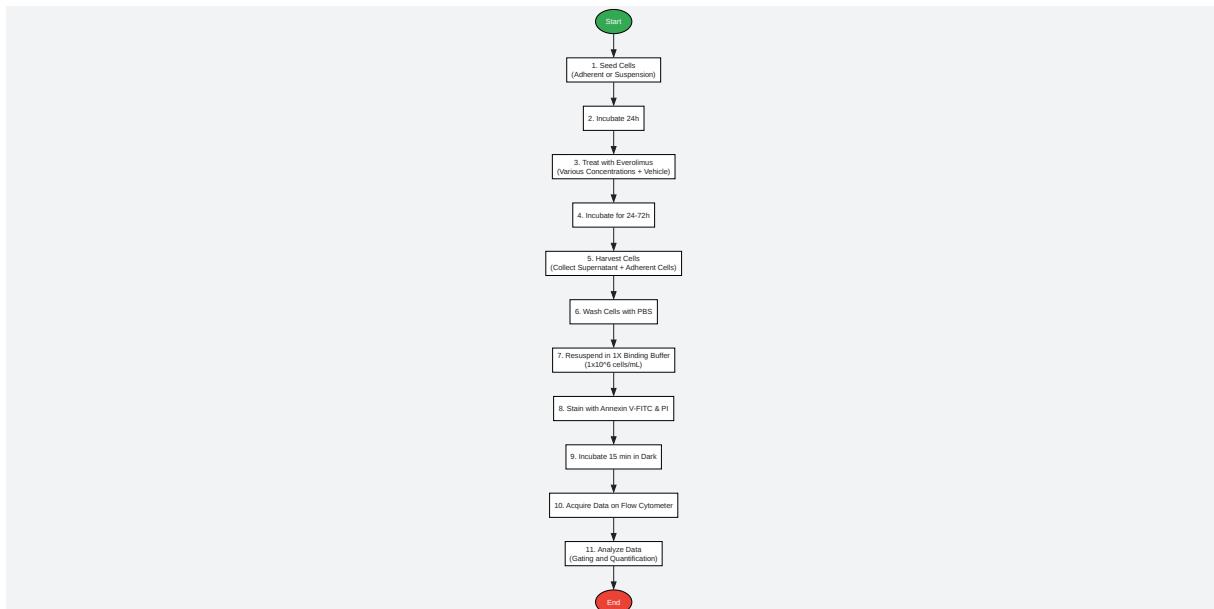
- Cell Staining:

- Take 100  $\mu$ L of the cell suspension (containing  $\sim 1 \times 10^5$  cells) and place it in a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension. Note: The optimal amount of staining reagent may need to be titrated for different cell lines.
  - Gently vortex the tubes to mix.

- Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[\[4\]](#)

- Analysis:

- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the samples by flow cytometry as soon as possible (within 1 hour).[\[4\]](#)
  - Set up the flow cytometer to detect FITC fluorescence (e.g., FL1 channel,  $\sim 520$  nm) and PI fluorescence (e.g., FL2 or FL3 channel,  $\sim 617$  nm), both typically excited by a 488 nm laser.[\[4\]](#)
  - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates correctly.



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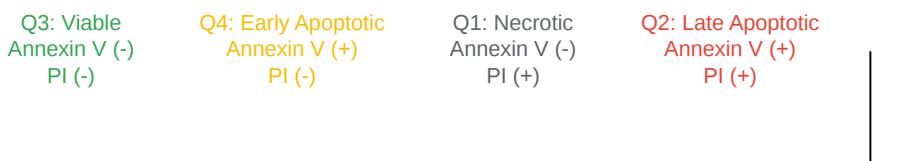
Caption: Experimental workflow for apoptosis analysis.

## Data Interpretation and Presentation

Following flow cytometry analysis, data is typically presented in a quadrant plot, where the x-axis represents Annexin V-FITC fluorescence and the y-axis represents PI fluorescence.

- Lower-Left (Q3): Viable cells (Annexin V- / PI-)
- Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
- Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

#### Principle of Annexin V / PI Staining



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Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

## Quantitative Data Summary

The following table summarizes results from various studies investigating the pro-apoptotic effects of **everolimus** on different cancer cell lines.

Cell Line	Everolimus Conc.	Treatment Duration	Apoptotic Cells (%) (Early + Late)	Reference
MCF-7 (Breast Cancer)	5 mg/ml (~5.2 µM)	48 h	~25%	[8]
BT474 (Breast Cancer)	5 mg/ml (~5.2 µM)	48 h	~22%	[8]
SGC-7901 (Gastric Cancer)	5 µM	24 h	~15%	[10]
10 µM	24 h	~25%	[10]	
20 µM	24 h	~35%	[10]	
HGC-27 (Gastric Cancer)	5 µM	24 h	~12%	[10]
10 µM	24 h	~18%	[10]	
20 µM	24 h	~28%	[10]	
PC3 (Prostate Cancer)	10 µM	24 h	~18%	[13]
20 µM	24 h	~25%	[13]	
NALM6 (Leukemia)	16 µM	24 h	>80% (Annexin V+)	[14][15]
BC-3 (Lymphoma)	50 nM	24 h	~20%	[16]
100 nM	24 h	~35%	[16]	
JSC-1 (Lymphoma)	50 nM	24 h	~18%	[16]
100 nM	24 h	~30%	[16]	

Note: The percentage of apoptotic cells is often dose- and time-dependent. The values presented are approximate and extracted from published data for comparative purposes.

## Complementary Analysis: Cell Cycle

**Everolimus**-mediated inhibition of mTORC1 can also lead to cell cycle arrest, primarily at the G0/G1 phase.[1][8][17] This prevents cells from entering the S phase (DNA synthesis), thus inhibiting proliferation. Analyzing the cell cycle distribution can provide complementary data to apoptosis assays.

## Protocol 3: Cell Cycle Analysis with Propidium Iodide

### Procedure:

- Cell Preparation: Treat and harvest cells as described in Protocol 1.
- Fixation: Resuspend the cell pellet ( $\sim 1 \times 10^6$  cells) in 500  $\mu$ L of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
- Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C.
- Staining:
  - Centrifuge the fixed cells and discard the ethanol.
  - Wash the cell pellet once with PBS.
  - Resuspend the pellet in 500  $\mu$ L of a staining solution containing Propidium Iodide (e.g., 50  $\mu$ g/mL) and RNase A (e.g., 100  $\mu$ g/mL) in PBS.[18]
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. The DNA content will allow for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[18]

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